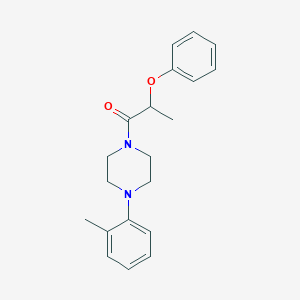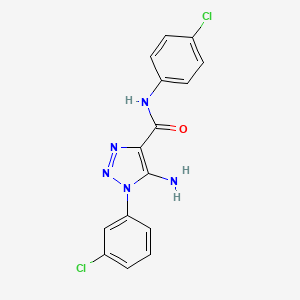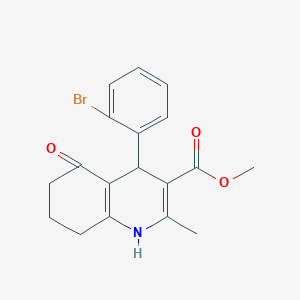
1-(2-methylphenyl)-4-(2-phenoxypropanoyl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-methylphenyl)-4-(2-phenoxypropanoyl)piperazine, also known as MPP, is a piperazine derivative that has been widely studied for its potential applications in the field of pharmacology. This compound has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for further investigation. In
科学研究应用
1-(2-methylphenyl)-4-(2-phenoxypropanoyl)piperazine has been the subject of extensive scientific research, with a focus on its potential applications in the field of pharmacology. One area of interest is the compound's potential as a treatment for various neurological disorders, including depression and anxiety. Studies have shown that this compound exhibits anxiolytic and antidepressant effects in animal models, making it a promising candidate for further investigation.
作用机制
The exact mechanism of action of 1-(2-methylphenyl)-4-(2-phenoxypropanoyl)piperazine is not yet fully understood, but it is believed to involve the modulation of various neurotransmitter systems in the brain. Specifically, this compound has been shown to increase the levels of serotonin and dopamine in the brain, which are both important neurotransmitters involved in mood regulation.
Biochemical and Physiological Effects
This compound has been shown to exhibit a range of biochemical and physiological effects, including anxiolytic and antidepressant effects, as well as antipsychotic and anticonvulsant effects. Additionally, this compound has been shown to have a positive effect on cognitive function, including improving learning and memory.
实验室实验的优点和局限性
One advantage of using 1-(2-methylphenyl)-4-(2-phenoxypropanoyl)piperazine in lab experiments is its relatively low toxicity and lack of significant side effects. Additionally, this compound is relatively easy to synthesize and can be obtained in high purity. However, one limitation of using this compound in lab experiments is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experimental protocols.
未来方向
There are several potential future directions for research on 1-(2-methylphenyl)-4-(2-phenoxypropanoyl)piperazine. One area of interest is the compound's potential as a treatment for various neurological disorders, including depression and anxiety. Additionally, further investigation into the compound's mechanism of action and its effects on neurotransmitter systems in the brain could provide valuable insights into the development of new treatments for these disorders. Finally, research into the potential use of this compound in combination with other compounds could lead to the development of more effective treatments for a range of neurological disorders.
合成方法
The synthesis of 1-(2-methylphenyl)-4-(2-phenoxypropanoyl)piperazine involves the reaction between 1-(2-methylphenyl)piperazine and 2-phenoxypropanoic acid. This reaction is typically carried out using a variety of different reagents and solvents, depending on the specific conditions of the experiment. The resulting product is a white crystalline powder that is soluble in a range of organic solvents.
属性
IUPAC Name |
1-[4-(2-methylphenyl)piperazin-1-yl]-2-phenoxypropan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2/c1-16-8-6-7-11-19(16)21-12-14-22(15-13-21)20(23)17(2)24-18-9-4-3-5-10-18/h3-11,17H,12-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBEGHTFGGFVLEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2CCN(CC2)C(=O)C(C)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{[(1-phenylcyclopentyl)carbonyl]amino}benzamide](/img/structure/B4885173.png)

![4-chloro-1-[4-(2-methoxy-4-methylphenoxy)butoxy]-2-methylbenzene](/img/structure/B4885179.png)
![N-[4-(1-pyrrolidinylsulfonyl)phenyl]-10H-phenothiazine-10-carboxamide](/img/structure/B4885194.png)
![1-(3-chlorophenyl)-3-[4-(2-chlorophenyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B4885201.png)
![5-[3-(trifluoromethyl)phenyl]-2-furonitrile](/img/structure/B4885220.png)
![2,2'-[(2,4-difluorobenzyl)imino]diethanol](/img/structure/B4885228.png)
![2-[(7-amino-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-3-yl)thio]-N-(4-nitrophenyl)acetamide](/img/structure/B4885232.png)

![1-{1-[5-(2-fluorophenyl)-1,2,4-triazin-3-yl]-4-phenyl-4-piperidinyl}ethanone](/img/structure/B4885248.png)


![N-[phenyl(4-pyridinyl)methyl]-1-butanamine](/img/structure/B4885262.png)
![4-acetyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzamide](/img/structure/B4885269.png)